1-[(3-methoxybenzyl)oxy]-1H-imidazole
Description
1-[(3-Methoxybenzyl)oxy]-1H-imidazole is a synthetic heterocyclic compound featuring an imidazole core substituted with a 3-methoxybenzyloxy group. This structural motif is common in azole antifungals and bioactive molecules, where the imidazole ring serves as a pharmacophore for binding to cytochrome P450 enzymes (e.g., CYP51) . The 3-methoxybenzyloxy moiety enhances lipophilicity and influences pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methoxy]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-11-4-2-3-10(7-11)8-15-13-6-5-12-9-13/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDBQQCFQUGFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CON2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxybenzyl)oxy]-1H-imidazole typically involves the reaction of 1H-imidazole with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methoxybenzyl)oxy]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: 1-[(3-Hydroxybenzyl)oxy]-1H-imidazole.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including 1-[(3-methoxybenzyl)oxy]-1H-imidazole, have been extensively studied for their antimicrobial properties. Research has demonstrated that modifications to the imidazole structure can yield compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain analogs exhibit potent activity against resistant strains of Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The anticancer properties of imidazole derivatives are well-documented. In vitro studies have indicated that 1-[(3-methoxybenzyl)oxy]-1H-imidazole can induce apoptosis in cancer cell lines, including ovarian and prostate cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival . A detailed study reported IC50 values indicating effective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .
Anti-inflammatory Effects
Compounds containing the imidazole moiety have also shown promise in treating inflammatory conditions. The structural similarity to histidine allows these compounds to interact effectively with biological targets involved in inflammatory responses. Research has indicated that modifications to the imidazole ring can enhance anti-inflammatory activity, making it a candidate for therapeutic applications in diseases like arthritis .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(3-methoxybenzyl)oxy]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) and bromo (Br) substituents (e.g., in econazole, 4a) enhance electrophilicity and target binding but may reduce metabolic stability.
- Synthetic Yields : Derivatives with bulkier substituents (e.g., 4b, 4c) show higher yields (72%) compared to simpler analogs (e.g., 4a: 33%), likely due to steric or electronic stabilization during synthesis .
Pharmacological Activity
- Antifungal Efficacy : Miconazole and econazole exhibit potent activity against Candida spp. and dermatophytes via CYP51 inhibition, disrupting ergosterol biosynthesis . The target compound’s 3-methoxybenzyloxy group may confer milder activity due to reduced steric hindrance compared to dichlorinated analogs.
- HO-1 Inhibition : Compound 4a (33% yield) demonstrates moderate HO-1 inhibition, suggesting that aryl-ethoxy-imidazole derivatives can modulate oxidative stress pathways .
Spectroscopic and Computational Data
- DFT-NMR Correlation : Isoconazole and bifonazole show strong agreement between experimental and B3LYP-calculated ¹H NMR shifts (DFT accuracy: B3LYP > M062X), validating computational methods for predicting the target compound’s spectral properties .
- Docking Studies : Econazole’s docking pose with CYP51 (PDB: 3JUS) reveals a critical hydrogen bond with TYR 145 (3.103 Å), a feature likely conserved in the target compound due to the imidazole scaffold .
Biological Activity
1-[(3-Methoxybenzyl)oxy]-1H-imidazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : 1-[(3-Methoxybenzyl)oxy]-1H-imidazole
- CAS Number : 320424-34-8
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
Pharmacokinetics
The pharmacokinetic profile of imidazole derivatives typically includes:
- Absorption : Rapid absorption following oral administration.
- Distribution : Widely distributed throughout body tissues, with potential accumulation in organs.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine.
Antimicrobial Activity
Preliminary studies suggest that 1-[(3-methoxybenzyl)oxy]-1H-imidazole may exhibit antimicrobial properties. Similar compounds have been evaluated for their efficacy against various pathogens:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Candida albicans | Significant | |
| Mycobacterium tuberculosis | High |
Anticancer Potential
Research into imidazole derivatives indicates potential anticancer effects. For instance, compounds with similar structures have demonstrated inhibitory effects on cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 25.3 ± 4.6 | |
| MCF7 (breast cancer) | 20.0 ± 2.5 | |
| A549 (lung cancer) | 30.2 ± 1.9 |
Case Studies
Several studies have explored the biological activity of imidazole derivatives, including 1-[(3-methoxybenzyl)oxy]-1H-imidazole:
- Study on Antimicrobial Properties :
- Anticancer Research :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
